molecular formula C23H18ClN5O3 B14122562 8-(4-chlorophenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

8-(4-chlorophenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B14122562
M. Wt: 447.9 g/mol
InChI Key: URNCPFPVLGKRJJ-UHFFFAOYSA-N
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Description

8-(4-chlorophenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex heterocyclic compound. It belongs to the class of imidazo[2,1-f]purines, which are known for their diverse biological activities. This compound features a fused ring system incorporating both imidazole and purine moieties, making it a significant molecule in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-chlorophenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of an intermediate imidazo[1,2-a]pyridine derivative, followed by further functionalization to introduce the chlorophenyl, methyl, oxopropyl, and phenyl groups .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, such as copper(II) salts, to enhance reaction efficiency . Additionally, large-scale production would require stringent control of reaction parameters, including temperature, pressure, and solvent choice, to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-(4-chlorophenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can modify the oxopropyl group to a hydroxyl group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxylated derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

8-(4-chlorophenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 8-(4-chlorophenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding sites. The exact pathways depend on the biological context and the specific target being investigated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(4-chlorophenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is unique due to its specific fused ring system and the presence of multiple functional groups, which confer a diverse range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C23H18ClN5O3

Molecular Weight

447.9 g/mol

IUPAC Name

6-(4-chlorophenyl)-4-methyl-2-(2-oxopropyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C23H18ClN5O3/c1-14(30)12-28-21(31)19-20(26(2)23(28)32)25-22-27(19)13-18(15-6-4-3-5-7-15)29(22)17-10-8-16(24)9-11-17/h3-11,13H,12H2,1-2H3

InChI Key

URNCPFPVLGKRJJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=C(C=C4)Cl)C5=CC=CC=C5)N(C1=O)C

Origin of Product

United States

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